molecular formula C13H22O2 B1197399 3-(2-Oxopropyl)-2-pentylcyclopentanone CAS No. 40942-73-2

3-(2-Oxopropyl)-2-pentylcyclopentanone

Cat. No. B1197399
Key on ui cas rn: 40942-73-2
M. Wt: 210.31 g/mol
InChI Key: PMVDYAQAPLAXSY-UHFFFAOYSA-N
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Patent
US04092362

Procedure details

567 g of 2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone were hydrolysed using an equal weight of water according to the method described in Example 1 (b). There were obtained 391 g of 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone (overall yield = 80% based on the amount of 2-n-pentyl-cyclopent-2-en-1-one consumed) having the physical constants shown in Example 1 (b).
Name
2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
567 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1(C(C(OC)=O)C(=O)C)[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5]>O>[CH2:1]([CH:6]1[CH:10]([CH2:6][C:7](=[O:11])[CH3:8])[CH2:9][CH2:8][C:7]1=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
567 g
Type
reactant
Smiles
C(CCCC)C1(C(CCC1)=O)C(C(C)=O)C(=O)OC
Step Two
Name
Example 1 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1C(CCC1CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 391 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 176%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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